REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:10])[S:6][C:7]=1[C:8]#[CH:9])[CH3:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([C:3]1[N:4]=[C:5]([NH2:10])[S:6][C:7]=1[CH2:8][CH3:9])[CH3:2]
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Name
|
4-ethyl-5-ethynyl-thiazol-2-ylamine
|
Quantity
|
0.255 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=C(SC1C#C)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
over a pad of Ceite and evaporation off all solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C(SC1CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.184 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |